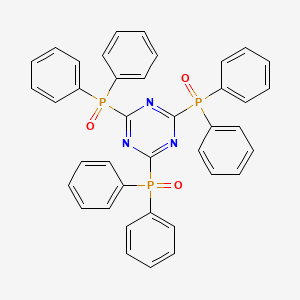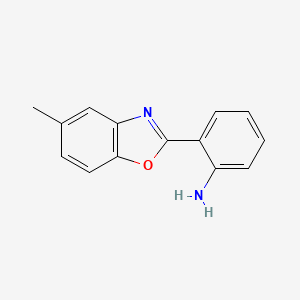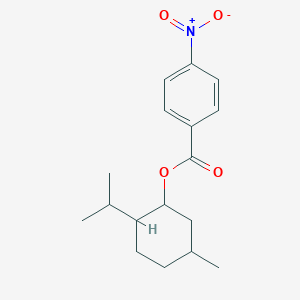![molecular formula C14H24NO4P B5178683 diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)
diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate, also known as VX, is a highly toxic nerve agent that can cause severe damage to the nervous system. It was developed in the mid-20th century as a chemical warfare agent and has been banned by the Chemical Weapons Convention. Despite its lethal nature, VX has been extensively studied for its potential use in scientific research.
作用机制
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate acts by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately leading to respiratory failure and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound exposure are severe and can lead to death within minutes to hours. Symptoms of this compound exposure include convulsions, respiratory failure, and loss of consciousness. This compound can also cause long-term neurological damage and other health effects.
实验室实验的优点和局限性
One advantage of using diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate in lab experiments is that it is a highly potent and specific inhibitor of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in the nervous system. However, this compound is also highly toxic and requires strict safety precautions when handling. It can also be difficult to obtain due to its status as a banned chemical weapon.
未来方向
There are several future directions for research involving diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate. One area of interest is the development of more effective antidotes and treatments for nerve agent exposure. Another area of research is the development of new methods for detecting nerve agents, including this compound, in the environment. Additionally, this compound may be useful in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
合成方法
The synthesis of diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate is a complex process that involves several steps. The starting material for the synthesis is diisobutyl phosphite, which is reacted with 3-hydroxypyridine to form this compound. The final product is purified using various techniques, including chromatography and distillation.
科学研究应用
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate has been used in a wide range of scientific research applications, including the study of enzymes, receptors, and ion channels. It has been particularly useful in the study of acetylcholinesterase, an enzyme that plays a critical role in nerve function. This compound has also been used to study the effects of nerve agents on the nervous system, as well as the development of antidotes and treatments for nerve agent exposure.
属性
IUPAC Name |
bis(2-methylpropoxy)phosphoryl-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4P/c1-11(2)9-18-20(17,19-10-12(3)4)14(16)13-6-5-7-15-8-13/h5-8,11-12,14,16H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMBJQFEHQCPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CN=CC=C1)O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)

![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)
![N-(4-acetylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5178667.png)


![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5178687.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)
